molecular formula C11H15N3O3 B15092564 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine

Cat. No.: B15092564
M. Wt: 237.25 g/mol
InChI Key: MLSUMUPTARLWGJ-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitro group at the 3-position and a piperidin-4-ylmethoxy group at the 4-position. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(piperidin-4-ylmethoxy)pyridine. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is often purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-Amino-4-(piperidin-4-ylmethoxy)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(piperidin-4-ylmethoxy)pyridine is often related to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the piperidin-4-ylmethoxy moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(piperidin-4-ylmethoxy)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both the nitro group and the piperidin-4-ylmethoxy group allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-nitro-4-(piperidin-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-7-13-6-3-11(10)17-8-9-1-4-12-5-2-9/h3,6-7,9,12H,1-2,4-5,8H2

InChI Key

MLSUMUPTARLWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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